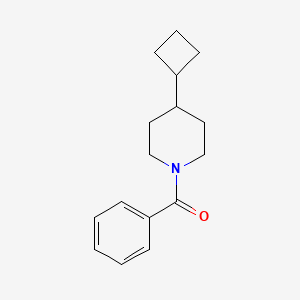
1-Benzoyl-4-cyclobutylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoyl-4-cyclobutylpiperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five methylene bridges and one amine bridge. The compound is characterized by the presence of a benzoyl group attached to the nitrogen atom of the piperidine ring and a cyclobutyl group attached to the fourth carbon of the piperidine ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-Benzoyl-4-cyclobutylpiperidine can be achieved through several synthetic routes. One common method involves the acylation of 4-cyclobutylpiperidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Analyse Chemischer Reaktionen
1-Benzoyl-4-cyclobutylpiperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the cyclobutyl group, leading to the formation of a ketone or carboxylic acid derivative.
Reduction: Reduction of the benzoyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction results in the formation of 1-(4-cyclobutylpiperidin-1-yl)ethanol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions. For example, the benzoyl group can be replaced by other acyl groups using acylation reagents such as acetic anhydride or benzoyl chloride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Benzoyl-4-cyclobutylpiperidine has several applications in scientific research:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: In biological research, the compound can be used as a probe to study the interactions of piperidine derivatives with biological targets. Its structural features make it a useful tool for investigating enzyme-substrate interactions and receptor binding.
Medicine: The compound has potential applications in medicinal chemistry. Its piperidine core is a common motif in many pharmacologically active compounds, and modifications to its structure can lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used as a building block for the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.
Wirkmechanismus
The mechanism of action of 1-Benzoyl-4-cyclobutylpiperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The molecular pathways involved in its action depend on the specific biological target and the nature of the interaction.
Vergleich Mit ähnlichen Verbindungen
1-Benzoyl-4-cyclobutylpiperidine can be compared with other piperidine derivatives, such as 1-benzylpiperidine and 4-benzylpiperidine. These compounds share a similar piperidine core but differ in the substituents attached to the ring. The presence of the benzoyl and cyclobutyl groups in this compound imparts unique chemical and physical properties, making it distinct from other piperidine derivatives.
1-Benzylpiperidine: This compound has a benzyl group attached to the nitrogen atom of the piperidine ring. It is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
4-Benzylpiperidine: This compound has a benzyl group attached to the fourth carbon of the piperidine ring. It is used in the synthesis of various organic molecules and has applications in medicinal chemistry.
The uniqueness of this compound lies in its combination of the benzoyl and cyclobutyl groups, which confer specific reactivity and properties that are not observed in other piperidine derivatives.
Eigenschaften
Molekularformel |
C16H21NO |
|---|---|
Molekulargewicht |
243.34 g/mol |
IUPAC-Name |
(4-cyclobutylpiperidin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C16H21NO/c18-16(15-5-2-1-3-6-15)17-11-9-14(10-12-17)13-7-4-8-13/h1-3,5-6,13-14H,4,7-12H2 |
InChI-Schlüssel |
DMEAFOBYFJGDJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C2CCN(CC2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


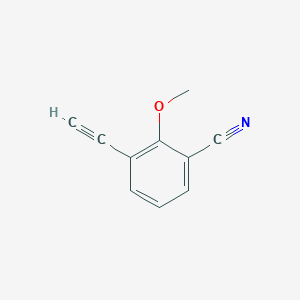

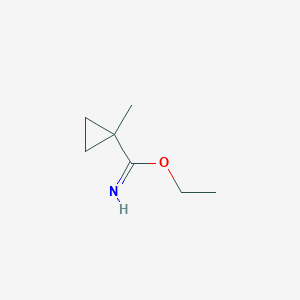

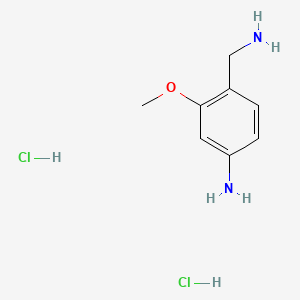
amine dihydrochloride](/img/structure/B13469132.png)
![tert-butyl N-({4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride](/img/structure/B13469139.png)

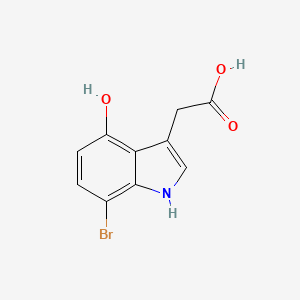
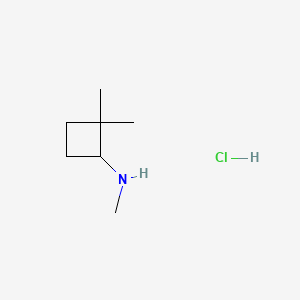
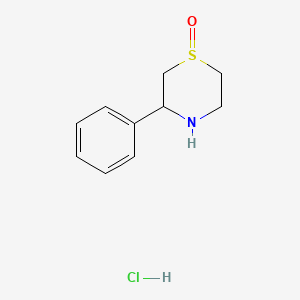
![3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylic acid](/img/structure/B13469186.png)

![Lithium(1+)3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13469205.png)
